molecular formula C10H9NO B12348354 2-methyl-4aH-quinolin-4-one

2-methyl-4aH-quinolin-4-one

Cat. No.: B12348354
M. Wt: 159.18 g/mol
InChI Key: PRNZDZMOXBSRRA-UHFFFAOYSA-N
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Description

2-methyl-4aH-quinolin-4-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a methyl group at the 2-position and a keto group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4aH-quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with acetic anhydride under acidic conditions. Another method includes the reaction of 2-methylquinoline with oxidizing agents such as potassium permanganate or chromium trioxide to introduce the keto group at the 4-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4aH-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-4aH-quinolin-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4aH-quinolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interfere with microbial cell wall synthesis, exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4aH-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a keto group in the quinoline ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-methyl-4aH-quinolin-4-one

InChI

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6,8H,1H3

InChI Key

PRNZDZMOXBSRRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2C=CC=CC2=N1

Origin of Product

United States

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